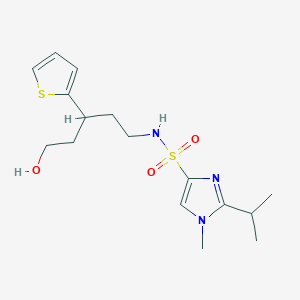
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H25N3O3S2 and its molecular weight is 371.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide, also known by its CAS number 2034563-97-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological research. This compound features a complex structure characterized by an imidazole ring and a thiophene moiety, which are often associated with various biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
The molecular formula of this compound is C16H25N3O3S2, with a molecular weight of 371.5 g/mol. The compound is classified under sulfonamides, known for their antibacterial properties. Its structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₅N₃O₃S₂ |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 2034563-97-6 |
| Purity | Typically ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole moiety may facilitate binding to active sites by mimicking natural substrates or cofactors.
Potential Mechanisms Include:
- Enzyme Inhibition : The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates.
- Receptor Interaction : The imidazole ring may interact with metal ions and other biomolecules, affecting their function.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. A study conducted on related sulfonamides revealed their effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
Several studies have explored the anticancer potential of imidazole and thiophene-containing compounds. For instance, derivatives with similar structures have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism often involves induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cell Lines
A comparative study evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.38 | Induction of apoptosis |
| U-937 | 12.50 | Cell cycle arrest at G0-G1 phase |
| HeLa | 15.00 | Disruption of DNA replication |
Inflammation Modulation
Compounds containing imidazole rings have been reported to exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This suggests that this compound may also play a role in modulating inflammatory responses.
Eigenschaften
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S2/c1-12(2)16-18-15(11-19(16)3)24(21,22)17-8-6-13(7-9-20)14-5-4-10-23-14/h4-5,10-13,17,20H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVXVOYKGXSXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













